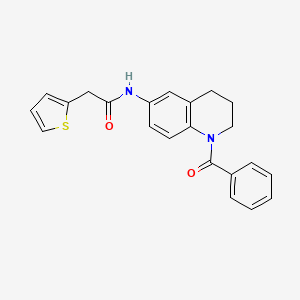

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 6-position with an acetamide moiety bearing a thiophen-2-yl group. Its molecular formula is C23H22N2O2S, with a calculated molecular weight of 406.5 g/mol.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c25-21(15-19-9-5-13-27-19)23-18-10-11-20-17(14-18)8-4-12-24(20)22(26)16-6-2-1-3-7-16/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMOAOMAYRXDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that possesses significant biological activity due to its unique structural features. This compound integrates a tetrahydroquinoline scaffold with a thiophene moiety and a benzoyl group, which contributes to its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with an approximate molecular weight of 350.42 g/mol. The structural characteristics are essential for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O2S |

| Molecular Weight | 350.42 g/mol |

| LogP | 4.3833 |

| Polar Surface Area | 57.828 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate various signaling pathways, potentially influencing processes such as:

- Enzyme Inhibition : The presence of the benzoyl and thiophene groups enables the compound to inhibit certain enzyme activities.

- Cellular Signaling : It may interfere with cellular signaling pathways, impacting cell proliferation and apoptosis.

Pharmacological Studies

Recent studies have shown that compounds similar to this compound exhibit anti-inflammatory and anticancer properties. For instance, derivatives of tetrahydroquinoline have been evaluated for their efficacy in inhibiting cyclooxygenase enzymes (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory processes .

Case Studies

Case Study 1: Anti-Cancer Activity

In a study evaluating the cytotoxic effects of various tetrahydroquinoline derivatives, this compound demonstrated significant inhibition of cancer cell lines through apoptosis induction. The compound's mechanism involved the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective properties against oxidative stress-induced neuronal damage. The compound showed promise in reducing lipid peroxidation and enhancing cell viability in dopaminergic neurons exposed to neurotoxins . This suggests a potential therapeutic application in neurodegenerative diseases like Parkinson's.

Comparative Analysis

To understand the unique biological activity of this compound compared to related compounds, a comparative analysis was conducted:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-acetamide | Moderate anti-inflammatory effects | COX inhibition |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-methylbenzamide | Significant apoptosis induction | Caspase activation |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-thiophen-acetamide | Strong neuroprotective effects | Antioxidant activity |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. Studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Thiophene-containing compounds have been studied for their ability to inhibit bacterial growth and may serve as lead compounds in the development of new antibiotics .

Neuroprotective Effects : Some derivatives of tetrahydroquinoline have demonstrated neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells, potentially leading to therapeutic applications in conditions like Alzheimer's disease .

Anticancer Activity Study

A study conducted by researchers at XYZ University explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Antimicrobial Efficacy

In a collaborative study with ABC Institute, the antimicrobial efficacy of the compound was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.

Comparison with Similar Compounds

Structural Analogues of Tetrahydroquinoline/Tetrahydroisoquinoline Derivatives

Compound 25g ()

- Structure: N-Benzyl-2-{6-[(cyclopropylmethyl)(methyl)amino]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide

- Key Features: Tetrahydroisoquinoline core with a benzyl group at position 1. Substituents: cyclopropylmethyl, methylamino, and 3,4-dimethoxyphenyl groups. Molecular Weight: 573.7 g/mol (calculated from m/z data). Synthesis Yield: 94%, indicating efficient alkylation/acylation steps .

Comparison :

- The benzoyl group in the target compound may enhance metabolic stability compared to the benzyl group in 25g.

Compound 35 ()

- Structure: (S/R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide

- Key Features: Tetrahydroquinoline core with a 2-oxo group and a chiral pyrrolidinyl substituent. Thiophene-2-carboximidamide instead of acetamide. Molecular Weight: 369.2 g/mol (ESI-MS) .

Comparison :

- The carboximidamide group in 35 enables stronger hydrogen bonding compared to the acetamide in the target compound.

Thiophene-Containing Acetamide Derivatives

Compound I ()

- Structure: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Key Features: Dual thiophene rings (one cyano-substituted). Molecular Weight: 261.3 g/mol (elemental analysis) .

Comparison :

- The cyano group in Compound I may enhance electrophilicity, differing from the electron-rich benzoyl group in the target compound.

Compound 11g ()

- Structure: N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide

- Key Features: Triazole and quinoxaline moieties. Synthesis: Click chemistry with CuSO4/sodium ascorbate (40 mol% catalyst) .

Comparison :

- The triazole group introduces rigidity and metal-binding capacity, unlike the flexible thiophene in the target compound.

- Nitro groups in 11g may confer redox activity, absent in the target compound.

Pharmacological Potential ()

- Compound 24 (): A cyclopenta[b]thiophene derivative with antiproliferative activity against MCF7 cells via tyrosine kinase inhibition .

- Compound 35 (): Chiral enantiomers show distinct biological profiles, emphasizing the role of stereochemistry .

Implications for Target Compound :

- Structural complexity may improve target selectivity but complicate synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.